6,7-Diaminododecanedioic acid

Description

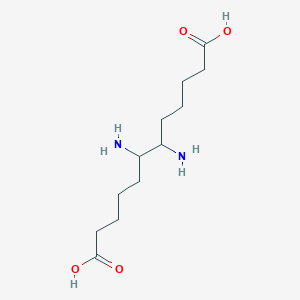

Structure

2D Structure

3D Structure

Properties

CAS No. |

22678-49-5 |

|---|---|

Molecular Formula |

C12H24N2O4 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

6,7-diaminododecanedioic acid |

InChI |

InChI=1S/C12H24N2O4/c13-9(5-1-3-7-11(15)16)10(14)6-2-4-8-12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18) |

InChI Key |

XGWQHDMOKDODOQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(C(CCCCC(=O)O)N)N |

Origin of Product |

United States |

Synthetic Strategies for 6,7 Diaminododecanedioic Acid

Chemical Synthesis Methodologies for 6,7-Diaminododecanedioic Acid

The chemical synthesis of this compound, a molecule characterized by a twelve-carbon backbone with amino groups at the 6th and 7th positions and terminal carboxylic acids, requires sophisticated multi-step strategies.

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com This process helps in planning a logical synthetic route. For this compound, the primary disconnections would be at the C-N bonds of the amino groups and the C-C bonds of the carbon skeleton.

A logical retrosynthetic approach would involve disconnecting the vicinal diamine functionality. This could lead back to a 12-carbon alkene or epoxide at the 6,7-position, which can then be functionalized. Another key disconnection is breaking the C6-C7 bond itself, suggesting a coupling of two functionalized six-carbon precursors.

Key precursors identified through this analysis could include:

Dodecanedioic acid: A commercially available C12 dicarboxylic acid that would require the introduction of amino groups at the C6 and C7 positions.

6-Oxododecanedioic acid or 7-Oxododecanedioic acid: Ketone intermediates that could undergo reductive amination.

Hexanedioic acid (Adipic acid) derivatives: Functionalized six-carbon units that can be coupled to form the C12 backbone.

| Precursor | Rationale for Selection |

| Dodecanedioic acid | Provides the complete C12 dicarboxylic acid backbone. |

| 6-Oxododecanedioic acid | Allows for the introduction of an amino group at C6 via reductive amination. |

| Hexanedioic acid derivatives | Can be used in coupling reactions to build the C12 skeleton. |

Multi-step Organic Synthesis Approaches

Several multi-step synthetic routes can be envisioned for this compound, drawing inspiration from established methodologies for the synthesis of other diamino acids. nih.gov One plausible, though not explicitly published, route could start from dodecanedioic acid. This would involve a challenging functionalization of the central part of the long aliphatic chain.

A hypothetical route could be:

Protection of Carboxylic Acids: The terminal carboxylic acids of dodecanedioic acid would first be protected, for instance, as methyl or ethyl esters.

Introduction of Functionality at C6/C7: This is the most challenging step. One approach could be a radical halogenation, which would likely lead to a mixture of isomers, followed by elimination to create a double bond. A more controlled method might involve a directed C-H activation, though this is difficult on a long alkyl chain.

Formation of the Diamine: If a C6-C7 double bond is formed, it could be subjected to dihydroxylation followed by a double Mitsunobu reaction with an amine source, or direct aminohydroxylation. Alternatively, conversion to an epoxide followed by ring-opening with an amine would yield an amino alcohol, requiring further steps to install the second amino group.

Another approach could involve the coupling of two smaller, functionalized molecules. For instance, a protected 6-amino-6-oxohexanoic acid derivative could be coupled with a similar unit through a reductive coupling method.

Stereoselective Chemical Synthesis Routes towards Enantiopure this compound Isomers

The C6 and C7 atoms of this compound are stereocenters. Therefore, the synthesis can result in different stereoisomers (RR, SS, and meso). Achieving a stereoselective synthesis is crucial for many applications. nih.gov

Stereoselective routes often employ chiral auxiliaries or catalysts. For example, a Sharpless asymmetric dihydroxylation of a C6-C7 alkene precursor would yield a chiral diol with high enantiomeric excess. This diol could then be converted to the diamine with retention or inversion of stereochemistry, depending on the chosen method (e.g., via a cyclic sulfate (B86663) and azide (B81097) displacement).

Alternatively, a chiral catalyst could be used for an asymmetric hydrogenation of an enamine precursor or an asymmetric transamination of a diketone precursor. The synthesis of specific stereoisomers of other diamino acids has been successfully achieved using such methods. nih.gov

Challenges in Chemical Synthesis and Methodological Advancements for Yield Optimization

The chemical synthesis of this compound is fraught with challenges:

Regioselectivity: Introducing functional groups specifically at the C6 and C7 positions of a long aliphatic chain is difficult and often leads to mixtures of products.

Stereocontrol: Controlling the stereochemistry at two adjacent centers in an acyclic system is a significant hurdle. rsc.org

Purification: Separating the desired product from a complex mixture of isomers and byproducts can be challenging. mdpi.com

Advancements to optimize yield include the use of more efficient and selective catalysts, such as niobium pentoxide (Nb2O5) which has been shown to be an effective Lewis acid catalyst in the synthesis of diamides from dicarboxylic acids and amines. nih.gov The development of one-pot reactions, where multiple steps are carried out in the same reaction vessel, can also improve efficiency and reduce waste. google.com

Biocatalytic and Enzymatic Synthesis Approaches for this compound

Biocatalysis offers a promising alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions. nih.gov

Identification and Engineering of Enzymes for Specific C-C Bond Formation or Amination Reactions

While no enzyme has been specifically reported for the synthesis of this compound, several classes of enzymes could be engineered for this purpose.

Ammonia (B1221849) Lyases and Aminomutases: These enzymes could potentially be used for the direct amination of a suitable precursor. For example, an engineered ammonia lyase could catalyze the addition of ammonia to a double bond at the C6-C7 position of a dodecenedioic acid derivative. nih.gov

Transaminases (Aminotransferases): These enzymes are widely used for the synthesis of amino acids from keto acids. A diketo-dodecanedioic acid could be a substrate for a stereo-selective transamination using an engineered transaminase to produce the desired diamino product. mdpi.com The "hydantoinase process" is an industrial multi-enzymatic system that has been successfully used to synthesize various D-amino acids with high yield and enantioselectivity. nih.govmdpi.com

Mannich-type reaction enzymes: Recently, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme was engineered to catalyze stereoselective Mannich-type reactions to produce α,β-diamino acids. nih.gov Such an approach could be adapted for the synthesis of this compound.

Enzymatic C-C bond formation: Enzymes like threonine aldolases can be used for C-C bond formation in the synthesis of β-hydroxy-α-amino acids. nih.gov It is conceivable that an engineered aldolase (B8822740) could be used to couple two smaller molecules to form the C12 backbone of this compound.

The engineering of these enzymes through directed evolution or rational design could tailor their substrate specificity and catalytic activity towards the synthesis of this compound.

| Enzyme Class | Potential Application in Synthesis |

| Ammonia Lyases | Direct amination of a C=C bond at the 6,7-position. |

| Transaminases | Stereoselective amination of a diketo-dodecanedioic acid. |

| Mannich-type reaction enzymes | Stereoselective formation of the diamino moiety. |

| Aldolases | C-C bond formation to construct the C12 backbone. |

Whole-Cell Biotransformation Systems for Diaminodicarboxylic Acid Production

Whole-cell biotransformation harnesses the metabolic machinery of microorganisms to convert renewable feedstocks or chemical precursors into valuable products. While specific systems for this compound are not extensively documented, parallels can be drawn from the well-established microbial production of other dicarboxylic acids (DCAs). nih.gov

Engineered microbes, such as Saccharomyces cerevisiae and various bacteria, are frequently used for DCA production. encyclopedia.pub These processes typically rely on pathways like the ω-oxidation of fatty acids or alkanes. nih.gov In this pathway, a terminal methyl group is sequentially oxidized to a carboxylic acid. For a C12 substrate like dodecanoic acid, this would yield dodecanedioic acid. The introduction of amino groups at the C6 and C7 positions would require further metabolic engineering, potentially involving novel aminotransferases or other nitrogen-incorporating enzymes.

Key to the success of these whole-cell systems is the optimization of fermentation parameters. Oxygen supply is critical, as many enzymes involved in oxidation, such as P450 monooxygenases, are oxygen-dependent, while other enzymes in engineered pathways may be oxygen-sensitive. nih.gov This often necessitates a two-stage culture, with an aerobic phase for cell growth and a microaerobic or anaerobic phase for production. nih.gov Furthermore, maintaining a near-neutral pH is often crucial for maximizing product yield and preventing feedback inhibition. encyclopedia.pubnih.gov The choice of carbon source and the potential need for CO₂ supplementation to drive carboxylation reactions are also important considerations. nih.gov

Table 1: Key Parameters in Whole-Cell Biotransformation for Dicarboxylic Acid Production

| Parameter | Significance in DCA Production | Example/Strategy | Reference |

|---|---|---|---|

| Host Microorganism | Provides the metabolic chassis for engineered pathways. | Engineered Saccharomyces cerevisiae, Aspergillus oryzae. | encyclopedia.pub |

| Oxygen Supply | Crucial for oxidative enzymes (e.g., P450s) but can inhibit others. | Aerobic-anaerobic two-stage cultivation to separate growth and production phases. | nih.gov |

| pH Control | Affects enzyme activity, product stability, and transport. A near-neutral pH is often optimal. | Use of buffering agents like CaCO₃ or automated pH control in bioreactors. | nih.gov |

| Substrate | The starting material for conversion. | Renewable resources like fatty acids, alkanes, or glucose. | nih.govrsc.org |

| Metabolic Pathway | The engineered sequence of enzymatic reactions. | ω-oxidation of fatty acids; reversed β-oxidation for chain elongation. | nih.gov |

| Product Export | Efficiently removes the target molecule from the cell to prevent toxicity and feedback inhibition. | Heterologous expression of specific membrane transporters or permeases. | encyclopedia.pub |

Chemo-Enzymatic Cascade Syntheses for Enhanced Efficiency

Chemo-enzymatic cascades merge the versatility of chemical synthesis with the high selectivity and efficiency of biocatalysis, often in a one-pot process. rsc.orgrsc.org This approach streamlines multi-step syntheses, reduces waste, and can generate complex chiral molecules with high purity. rsc.orgnih.gov

A hypothetical chemo-enzymatic route to this compound could involve a chemical step to produce a key intermediate, followed by an enzymatic cascade to install the amino groups with precise stereocontrol. For example, a C12 α,β-unsaturated dicarboxylic acid could be synthesized chemically. This intermediate could then be subjected to a cascade involving an enoate reductase to reduce the double bond and one or more stereoselective aminotransferases or ammonia lyases to introduce the vicinal amino groups.

The development of such cascades requires careful consideration of catalyst compatibility. The reaction conditions (pH, temperature, solvent) must be suitable for both the chemical catalyst and the enzymes involved. rsc.org Recent advances have demonstrated successful cascades combining metal catalysts with enzymes like monoamine oxidases (MAO) and imine reductases (IRED) for the synthesis of chiral amines. acs.org These strategies often involve an oxidation-reduction-deracemization sequence to achieve high enantiomeric excess. acs.org

Table 2: Conceptual Chemo-Enzymatic Cascade for this compound

| Step | Catalysis Type | Transformation | Rationale | Reference Principle |

|---|---|---|---|---|

| 1 | Chemocatalysis | Synthesis of a dodec-6-enedioic acid derivative from a C6 precursor via olefin metathesis. | Efficiently constructs the C12 backbone. | rsc.org |

| 2 | Biocatalysis | Epoxidation across the C6-C7 double bond using an epoxidase. | Creates a reactive intermediate for amination. | nih.gov |

| 3 | Biocatalysis | Stereoselective ring-opening of the epoxide with ammonia using an epoxide hydrolase/aminolyase. | Introduces vicinal amino and hydroxyl groups with specific stereochemistry. | rsc.org |

| 4 | Biocatalysis | Oxidation of the hydroxyl group and subsequent transamination to install the second amino group. | Completes the di-amination with high selectivity. | acs.org |

Adherence to Green Chemistry Principles in Biocatalytic Production

Biocatalytic and chemo-enzymatic syntheses are inherently aligned with the principles of green chemistry. researchgate.net The production of this compound through these methods would offer significant environmental advantages over traditional chemical routes.

Waste Prevention: The high selectivity of enzymes minimizes the formation of byproducts, leading to higher yields and less waste. researchgate.net

Atom Economy: Cascade reactions that telescope multiple steps into a single pot maximize the incorporation of starting materials into the final product. rsc.org

Use of Renewable Feedstocks: Whole-cell biotransformation can utilize biomass-derived sugars or plant oils as starting materials, reducing reliance on fossil fuels. encyclopedia.pubrsc.org

Catalysis: Enzymes are catalysts that can be used in small amounts and are often biodegradable. Immobilization techniques can further allow for enzyme recycling, improving process efficiency. researchgate.net

Milder Reaction Conditions: Biocatalytic reactions typically occur in aqueous solutions at ambient temperature and pressure, reducing energy consumption and improving safety. researchgate.net

Reduced Derivatization: The specificity of enzymes often obviates the need for protecting groups, which simplifies synthetic routes and reduces chemical waste. researchgate.net

Emerging Synthetic Methodologies and Future Outlook in this compound Production

The field of chemical synthesis is continuously evolving, with new methodologies that promise even greater efficiency and sustainability. unisi.it For a complex target like this compound, the integration of these emerging technologies with biocatalysis holds significant potential.

Future synthetic routes may involve:

Photocatalysis and Biocatalysis: Combining light-driven chemical reactions with enzymatic transformations can enable novel C-H activation or C-N bond formations under extremely mild conditions.

Electrochemistry and Biocatalysis: Using electricity to drive redox reactions can provide the necessary reducing or oxidizing equivalents for enzymatic steps, potentially replacing costly biological cofactors like NAD(P)H.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to drive chemical reactions and could be coupled with solid-state biocatalysis for highly efficient and environmentally friendly processes.

Synthetic Biology and Pathway Engineering: Advances in synthetic biology will allow for the design of more complex and efficient metabolic pathways in whole-cell systems. This could involve creating novel enzyme fusions or assembling multi-enzyme complexes on scaffolds to channel intermediates and increase flux towards the desired product.

The continued development of these cutting-edge approaches will be crucial in designing and implementing commercially viable and sustainable synthetic routes for high-value chemicals like this compound. unisi.it

Design, Synthesis, and Characterization of 6,7 Diaminododecanedioic Acid Derivatives

Strategies for Amino Group Protection in 6,7-Diaminododecanedioic Acid

The presence of two amino groups and two carboxylic acid groups in this compound requires a robust protection strategy to achieve selective modification. Protecting groups are essential to temporarily mask reactive moieties, preventing undesired side reactions during synthesis. masterorganicchemistry.comlsu.edu The choice of protecting groups is dictated by their stability under various reaction conditions and the ease and selectivity of their removal.

Orthogonal protecting group chemistry is a cornerstone of modern chemical synthesis, particularly in peptide and polymer chemistry. iris-biotech.de This strategy involves the use of multiple protecting groups within a single molecule, where each type of group can be removed under specific conditions without affecting the others. iris-biotech.de For a molecule like this compound, this allows for the sequential and selective functionalization of its four reactive sites (the two amino groups and two carboxylic acid groups).

The most common orthogonal combination in solid-phase peptide synthesis (SPPS) is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butyl (tBu) group for side-chain protection. iris-biotech.de By applying this logic, one could envision a differentially protected this compound derivative, for example, with one amino group protected by Fmoc and the other by an acid-labile group like tert-butoxycarbonyl (Boc). masterorganicchemistry.com Similarly, the two carboxylic acid groups could be protected as different esters, such as a t-butyl ester and an allyl (All) ester. peptide.com The allyl group is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc removal but can be selectively cleaved using a palladium catalyst. peptide.comub.edu

Other useful orthogonal protecting groups for amino functions include the allyloxycarbonyl (Alloc) group, which is removed by Pd(0), and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is cleaved under mild conditions using hydrazine. iris-biotech.de The use of these groups in various combinations provides a versatile toolkit for directing reactions to specific sites on the this compound scaffold.

Table 1: Commonly Used Orthogonal Protecting Groups for Amino and Carboxyl Functions This table is interactive. You can sort and filter the data.

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | 20% Piperidine in DMF | Boc, tBu, Trt, Alloc, All, Dde |

| tert-Butoxycarbonyl | Boc | Amine | Strong acid (e.g., TFA) | Fmoc, Alloc, All, Dde |

| Carboxybenzyl | Cbz, Z | Amine | Catalytic hydrogenation (H₂, Pd/C) | Fmoc, Boc, tBu |

| Allyloxycarbonyl | Alloc | Amine | Pd(PPh₃)₄ / Scavenger | Fmoc, Boc, tBu, Dde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Amine | 2-4% Hydrazine in DMF | Fmoc, Boc, tBu, Alloc, All |

| tert-Butyl | tBu | Carboxylic Acid | Strong acid (e.g., TFA) | Fmoc, Alloc, All, Dde |

| Allyl | All | Carboxylic Acid | Pd(PPh₃)₄ / Scavenger | Fmoc, Boc, tBu, Dde |

Solid-phase synthesis (SPPS) is a powerful technique for the stepwise assembly of peptides and other polymers on an insoluble resin support. researchgate.net A suitably protected this compound monomer can be incorporated into SPPS protocols to act as a unique building block or scaffold.

The integration process would typically begin by attaching the C-terminal carboxylic acid of the monomer to a resin, such as a 2-chlorotrityl chloride or Wang resin. uci.edu The remaining three functional groups would be orthogonally protected. For instance, the N-terminal amino group might be protected with Fmoc, allowing for standard SPPS elongation cycles. researchgate.net A typical Fmoc-SPPS cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound peptide chain using a solution of 20% piperidine in a solvent like dimethylformamide (DMF). uci.edu

Washing: Thorough washing of the resin with DMF and other solvents to remove excess reagents and byproducts.

Coupling: Addition of the next Fmoc-protected amino acid, which has been pre-activated with a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or diisopropylcarbodiimide (DIC). researchgate.netnih.gov

Washing: A final wash step to prepare for the next cycle. uci.edu

Once the peptide chain is assembled, the orthogonally protected groups on the this compound core can be selectively removed while the peptide remains attached to the resin. This allows for side-chain modification, such as cyclization or the attachment of labels. Finally, the entire assembled molecule is cleaved from the resin, typically using a strong acid cocktail like 95% trifluoroacetic acid (TFA) with scavengers, which also removes any remaining acid-labile protecting groups. iris-biotech.denih.gov

Stereoisomeric Forms and Chiral Derivatization of this compound

The this compound molecule possesses two stereogenic centers at carbons C6 and C7. This gives rise to multiple stereoisomers, which can have significantly different biological and chemical properties. khanacademy.org The stereoisomers include a pair of enantiomers, (6R, 7R) and (6S, 7S), and a meso compound, (6R, 7S), which is achiral due to an internal plane of symmetry. Precise control over the stereochemistry during synthesis is critical for producing derivatives with desired functionalities.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this would involve methods that selectively generate either the (6R, 7R) or the (6S, 7S) isomer. Such syntheses often rely on chiral catalysts, auxiliaries, or starting materials to direct the stereochemical outcome of a reaction.

One potential strategy could involve an asymmetric hydrogenation of a suitable prochiral precursor. Alternatively, methods like the Petasis reaction, which can be used for the synthesis of chiral amino acids, could be adapted. nih.govnih.gov This reaction involves the combination of an amine, a boronic acid, and a glyoxylic acid derivative and can be rendered stereoselective by using a chiral amine component. nih.gov

To analyze the enantiomeric purity of the synthesized product, chiral derivatizing agents (CDAs) are often employed. wikipedia.org These are chiral molecules that react with the enantiomeric mixture to form diastereomers. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.orgnih.gov A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org

Diastereoselective synthesis focuses on controlling the stereochemical outcome at multiple chiral centers within a molecule. nih.gov When functionalizing the this compound backbone, new stereocenters can be introduced. A diastereoselective approach ensures that the desired relative configuration between the new and existing stereocenters is achieved.

For instance, if a chiral side chain is attached to one of the amino groups, the reaction can be influenced by the existing stereochemistry at C6 and C7. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. The Pomeranz–Fritsch–Bobbitt cyclization is an example of a reaction sequence that can be used to generate complex chiral derivatives with high diastereoselectivity. nih.govnih.govresearchgate.net By carefully choosing reaction conditions and reagents, chemists can favor the formation of one diastereomer over others, leading to structurally complex and stereochemically pure molecules.

Functionalization and Structural Modification of the this compound Backbone

The long aliphatic chain of this compound offers opportunities for structural modification beyond the terminal carboxyl and central amino groups. Introducing functional groups along the C12 backbone can alter the molecule's physical properties, such as solubility, rigidity, and conformational preference.

Strategies for backbone functionalization could include selective C-H activation, although this remains a challenging field. A more common approach would be to start from a precursor that already contains the desired functional groups on the dodecanedioic acid chain. For example, a precursor with a double bond could be subjected to reactions like epoxidation or dihydroxylation to introduce new functionalities. The resulting derivatives could serve as scaffolds for constructing complex molecular architectures, including constrained peptides, catalysts, or novel polymeric materials.

Amidation and Esterification Reactions at Carboxylic Acid Moieties

The terminal carboxylic acid groups of this compound are expected to undergo standard amidation and esterification reactions, which are fundamental transformations in organic chemistry.

Amidation: The formation of amides from carboxylic acids typically involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The reaction of this compound with a primary or secondary amine in the presence of such coupling agents would be expected to yield the corresponding mono- or di-amide derivatives. The general reaction scheme is as follows:

Step 1: Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Step 2: Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.

Step 3: Formation of the Amide: A stable amide bond is formed, and the carbodiimide is released as a urea byproduct.

Control over the stoichiometry of the amine would be crucial to selectively produce the mono-amide or the di-amide.

Esterification: Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. For a molecule like this compound, reaction with an alcohol (e.g., methanol or ethanol) under acidic conditions would be expected to yield the corresponding mono- or di-ester.

Alternatively, esterification can be achieved under milder conditions using alkyl halides in the presence of a base, or through Steglich esterification, which utilizes a carbodiimide and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Table 1: Hypothetical Amidation and Esterification Reactions of this compound

| Reaction | Reagents and Conditions | Expected Product |

| Diamidation | Primary Amine (2 eq.), EDC, HOBt, DMF | N,N'-dialkyl-6,7-diaminododecanediamide |

| Monoamidation | Primary Amine (1 eq.), EDC, HOBt, DMF | 12-amino-6,7-diamino-12-oxododecanoic acid derivative |

| Diesterification | Alcohol (excess), H2SO4 (cat.), Heat | Dialkyl 6,7-diaminododecanedioate |

| Monoesterification | Alcohol (1 eq.), DCC, DMAP, CH2Cl2 | 12-alkoxy-6,7-diamino-12-oxododecanoic acid |

Modifications and Chain Extension at the Alkyl Chain

Modifications to the ten-carbon alkyl chain of this compound are less straightforward than reactions at the terminal functional groups. However, theoretical possibilities exist, primarily through radical reactions or by starting from precursors where the chain is already modified.

For instance, radical halogenation could introduce substituents along the chain, though this process would likely lack selectivity and produce a mixture of products. A more controlled approach would involve the synthesis of the dodecanedioic acid backbone with pre-existing functional groups on the chain prior to the introduction of the amino groups at the 6 and 7 positions.

Chain extension in the context of a pre-formed molecule like this compound would typically involve reactions at the carboxylic acid ends. For example, the dicarboxylic acid could be reduced to the corresponding diol, which could then be converted to a dihalide. Subsequent reaction with a nucleophile, such as cyanide, followed by hydrolysis, would extend the chain by two carbons. However, this is a multi-step process that fundamentally alters the original dicarboxylic acid structure.

In polymer chemistry, diamino dicarboxylic acids can act as monomers for the synthesis of polyamides. The reaction of the diamine functionality of one molecule with the dicarboxylic acid functionality of another would lead to the formation of a polymer chain. This represents a form of chain extension on a macromolecular scale.

Cyclization and Heterocyclic Ring Formation Involving Diamino Centers

The vicinal diamine functionality at the 6 and 7 positions of the dodecanedioic acid backbone is a key structural feature that allows for the formation of heterocyclic rings. The relative stereochemistry of the two amino groups (i.e., syn or anti) would significantly influence the types of rings that can be formed and the reaction conditions required.

One of the most common reactions of 1,2-diamines is the condensation with 1,2-dicarbonyl compounds, such as glyoxal or biacetyl, to form six-membered dihydropyrazine rings. These can often be oxidized to the corresponding aromatic pyrazine.

Reaction with phosgene or its equivalents (e.g., triphosgene, carbonyldiimidazole) would be expected to yield a cyclic urea, specifically a five-membered imidazolidin-2-one ring fused to the dodecane (B42187) backbone. Similarly, reaction with carbon disulfide would lead to the formation of a cyclic thiourea.

Another possibility is the reaction with nitrous acid, which can convert 1,2-diamines into various products, including diazides or, under certain conditions, lead to rearrangement reactions.

Table 2: Potential Cyclization Reactions at the Diamino Core of this compound

| Reagent | Expected Heterocyclic Product | Ring System |

| Glyoxal | Dihydropyrazine derivative | Six-membered |

| Phosgene | Cyclic urea derivative | Five-membered |

| Carbon Disulfide | Cyclic thiourea derivative | Five-membered |

| Anhydrides | Diazepine derivative | Seven-membered |

Advanced Research Applications of 6,7 Diaminododecanedioic Acid and Its Derivatives

Monomeric Applications in Polymer Chemistry and Advanced Materials Science

The bifunctional nature of 6,7-diaminododecanedioic acid, possessing both diamine and dicarboxylic acid functionalities within the same molecule, makes it an intriguing monomer for the synthesis of novel polymers. This dual reactivity allows for its participation in various polymerization reactions, leading to materials with unique properties.

As a dicarboxylic acid, this compound can be incorporated into polyesters through condensation polymerization with diols. More interestingly, its structure as a diamino acid allows it to act as a monomer for the synthesis of novel polyamides. Polyamides are a class of polymers where the repeating units are linked by amide bonds. chemguide.co.uk The formation of polyamides typically involves the reaction of a diamine with a dicarboxylic acid, resulting in the elimination of a water molecule. studymind.co.uk

In the case of this compound, it can theoretically self-polymerize to form a polyamide, or it can be copolymerized with other monomers to tailor the properties of the resulting polymer. For instance, copolymerization with other dicarboxylic acids or diamines would allow for fine-tuning of properties such as melting point, solubility, and mechanical strength. The presence of the two primary amine groups along the carbon chain, rather than at the ends, would result in a unique polyamide structure with pendant carboxylic acid groups, or a more cross-linked network, depending on the reaction conditions.

The table below illustrates a hypothetical comparison of a polyamide derived from this compound with a well-known polyamide, Nylon 6,6, which is synthesized from hexanedioic acid and 1,6-diaminohexane. libretexts.org

| Property | Hypothetical Polyamide from this compound | Nylon 6,6 |

| Monomer(s) | This compound (self-polymerization) | Hexanedioic acid and 1,6-diaminohexane |

| Repeating Unit Structure | Contains a C12 backbone with amide links and potential for side-chain interactions due to the amino group positions. | Composed of alternating 6-carbon diamine and 6-carbon diacid units. chemguide.co.uk |

| Potential Properties | Increased hydrophilicity and potential for post-polymerization modification due to the presence of amino groups along the chain. The longer aliphatic chain could impart greater flexibility. | High strength, toughness, and abrasion resistance. libretexts.org |

The development of polymers from renewable resources is a critical area of research aimed at reducing reliance on petrochemical feedstocks. While the industrial production of this compound is not currently from bio-based sources, its structural components, dicarboxylic acids and amino acids, are classes of molecules that can be derived from biological processes. For example, dodecanedioic acid can be produced through fermentation of paraffins. This opens the possibility for future bio-based production routes for this compound.

The incorporation of this compound into polymers could contribute to the development of more sustainable materials. Its potential for creating novel polyamide and polyester (B1180765) architectures with tailored properties could lead to the design of high-performance bioplastics. These materials could find applications in various sectors, including automotive, packaging, and textiles, thereby contributing to a circular economy.

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov Amino acids and their derivatives are well-known building blocks for creating self-assembling nanomaterials and supramolecular soft materials due to their inherent chirality, biocompatibility, and diverse chemical functionalities. mdpi.com

The structure of this compound, with its multiple hydrogen bond donors (amine and carboxylic acid protons) and acceptors (carbonyl oxygens), makes it a prime candidate for forming intricate supramolecular assemblies. These assemblies can range from simple dimers to complex, higher-order structures like nanofibers, nanotubes, and hydrogels. The self-assembly process can often be triggered by changes in environmental conditions such as pH or temperature. rsc.org The long aliphatic chain of this compound would also contribute to hydrophobic interactions, further driving the self-assembly process in aqueous environments. The resulting supramolecular structures could have applications in drug delivery, tissue engineering, and catalysis.

Building Blocks for Peptide and Peptidomimetic Research

The unique structure of this compound also lends itself to applications in peptide science, where the goal is to create novel peptides and peptide-like molecules (peptidomimetics) with enhanced stability and biological activity.

Natural proteins are constructed from a set of 20 canonical amino acids. The synthesis of peptides incorporating non-canonical amino acids, which are not found in the standard genetic code, is a powerful strategy for expanding the chemical and structural diversity of peptides. nih.govnih.gov This diversification can lead to peptides with improved properties, such as resistance to enzymatic degradation, enhanced receptor binding affinity, and novel biological functions.

This compound represents a unique non-canonical amino acid building block. Its C12 aliphatic chain provides a long, flexible linker, while the two amino groups and two carboxylic acid groups offer multiple points for peptide bond formation. The integration of this diamino acid into a peptide sequence would introduce a significant structural perturbation, potentially leading to novel secondary and tertiary structures. This could be particularly useful in the design of constrained peptides, where the diamino acid could act as a scaffold to create cyclic or bicyclic structures.

Disulfide bridges, formed by the oxidation of two cysteine residues, are crucial for the structural stability and biological activity of many peptides and proteins. nih.gov However, disulfide bonds can be susceptible to reduction in biological environments, leading to loss of structure and function. Replacing the disulfide bridge with a stable, non-reducible mimic is a common strategy in peptide drug design to improve stability. nih.gov

A diaminodiacid-based approach is an effective method for creating these disulfide bond mimics. nih.gov In this strategy, the two cysteine residues are replaced with a diaminodiacid of appropriate length, which is then cyclized to form a lactam bridge. The length of the diaminodiacid linker is critical for maintaining the correct peptide conformation.

This compound, with its 12-carbon backbone, is a potential candidate for replacing long-range disulfide bridges in peptides. The two amino groups can be incorporated into the peptide backbone, and the two carboxylic acid groups can be used to form amide bonds with the flanking amino acids, creating a stable macrocycle. The table below outlines the conceptual replacement of a disulfide bridge with a this compound linker.

| Feature | Disulfide Bridge | This compound Bridge |

| Bond Type | Covalent disulfide bond (-S-S-) | Amide bonds |

| Formation | Oxidation of two cysteine residues | Lactamization between the carboxylic acid groups of the diaminodiacid and amino groups of the peptide. |

| Stability | Susceptible to reduction | Metabolically stable |

| Flexibility | Relatively rigid | The flexibility of the C12 alkyl chain can be tailored. |

| Application | Stabilizing peptide and protein structures | Creating more robust peptide therapeutics with longer half-lives. nih.gov |

Influence on Peptide Conformation, Stability, and Recognition Properties

No studies were found that investigate the incorporation of this compound into peptide backbones or as a side-chain modification. Consequently, there is no data on how this specific diamino dicarboxylic acid would influence the conformational landscape, thermodynamic stability, or molecular recognition properties of peptides.

Conjugate Chemistry and Bioconjugation Studies

Applications as a Bifunctional Linker in Synthetic Methodologies

There is no available literature describing the synthesis or application of this compound as a bifunctional linker. Its structure, possessing two amine and two carboxylic acid functionalities, theoretically allows for its use in crosslinking or as a scaffold for building more complex molecules. However, no practical examples or methodologies have been reported.

Exploration of this compound in Catalytic and Chiral Auxiliary Roles

No research has been published detailing the exploration of this compound or its derivatives in the fields of catalysis or as chiral auxiliaries in asymmetric synthesis.

The absence of specific research on this compound within the specified advanced application areas prevents the creation of the requested in-depth scientific article. The fields of peptide science, bioconjugation, and catalysis are vast and active areas of research, and it is possible that this particular compound has not yet been a subject of detailed investigation in these contexts.

Mechanistic and Theoretical Investigations of 6,7 Diaminododecanedioic Acid Reactions

Reaction Mechanism Elucidation in 6,7-Diaminododecanedioic Acid Synthesis and Derivatization

The synthesis and derivatization of this compound involve several key reaction mechanisms, primarily centered around the reactivity of its amino and carboxylic acid functionalities.

Synthesis: The construction of the this compound backbone can be approached through various synthetic strategies. A plausible method involves the coupling of smaller, functionalized precursors. For instance, a Wittig-type olefination reaction could be employed to form the carbon-carbon double bond in a precursor molecule, which is then subsequently reduced. A practical route for synthesizing long-chain α,ω-diamino acids has been developed starting from natural amino acids, which involves generating a long-chain skeleton through the condensation of a protected aldehyde with an ylide derived from an ω-hydroxy-alkyl phosphonium (B103445) salt. nih.gov Subsequent conversion of the terminal hydroxyl group to an amine and catalytic hydrogenation yields the desired diamino acid. nih.gov Another approach could be the use of biotechnological methods, which are increasingly employed for the synthesis of long-chain dicarboxylic acids from renewable feedstocks like fatty acids. researchgate.net

Derivatization: The dual functionality of this compound allows for a rich derivatization chemistry. The primary amino groups and carboxylic acid groups can undergo a variety of reactions.

Amide Formation: A common derivatization is the formation of amides. The reaction of the carboxylic acid groups with amines, or the amino groups with acyl chlorides or anhydrides, proceeds via a nucleophilic acyl substitution mechanism. For instance, the condensation reaction of a dicarboxylic acid with a diamine to form a polyamide is a classic example of step-growth polymerization. youtube.com This type of reaction can be catalyzed by acids. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This is followed by the elimination of a water molecule to form the amide bond. The use of heterogeneous Lewis acid catalysts, such as Nb2O5, has been shown to be effective in the synthesis of diamides from dicarboxylic acids and amines. nih.gov

Esterification: The carboxylic acid groups can be converted to esters through reaction with alcohols under acidic conditions (Fischer esterification). The mechanism is analogous to acid-catalyzed amidation, with the alcohol acting as the nucleophile.

Reactions of the Amino Groups: The amino groups can be acylated, alkylated, or undergo reactions with carbonyl compounds to form imines (Schiff bases). These reactions are fundamental in organic synthesis and are used to introduce a wide range of functionalities.

The derivatization of functional groups is also a key strategy in analytical chemistry to enhance the volatility and thermal stability of compounds for techniques like gas chromatography. youtube.com

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the structure, properties, and reactivity of molecules like this compound at the atomic level.

The long, flexible dodecane (B42187) chain of this compound can adopt a multitude of conformations. Understanding the preferred conformations is key to predicting its physical properties and how it interacts with other molecules.

Conformational analysis of long-chain alkanes is well-established, with the staggered conformations being more stable than the eclipsed conformations due to lower torsional strain. maricopa.edulibretexts.org For a simple alkane like butane, the anti conformation, where the two methyl groups are 180° apart, is the most stable. libretexts.orgyoutube.com Gauche conformations, where bulky groups are 60° apart, are higher in energy due to steric strain. libretexts.org

Table 1: Representative Torsional Energy Barriers in Alkanes

| Interaction | Energy Cost (kJ/mol) |

| H-H eclipse | 4.0 |

| C-H eclipse | 6.0 |

| C-C eclipse | 11.0 |

| Gauche C-C | 3.8 |

This table provides typical energy costs for torsional strain in simple alkanes, which are the fundamental interactions governing the conformational preferences of the carbon backbone in this compound. Data adapted from general organic chemistry principles. maricopa.edu

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for studying the electronic structure and reactivity of molecules. nih.gov These methods can be used to calculate properties like atomic charges, molecular orbital energies (HOMO and LUMO), and electrostatic potentials, which provide insights into the reactive sites of a molecule.

For this compound, quantum chemical calculations can be used to:

Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways for synthesis and derivatization can be identified. This can help in selecting the optimal reaction conditions and catalysts.

Analyze Reactivity and Selectivity: The calculations can reveal the relative nucleophilicity of the amino groups and the electrophilicity of the carbonyl carbons in the carboxylic acid groups. This is crucial for understanding the selectivity of reactions when multiple reactive sites are present. For example, in polymerization reactions, these calculations can help predict the regioselectivity of bond formation.

Study Intramolecular Interactions: The strength and nature of intramolecular hydrogen bonds can be quantified, providing a more detailed picture of the conformational preferences of the molecule.

Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. simtk.org This is particularly useful for understanding how this compound behaves in different environments and how it might self-assemble into larger structures.

Solvent Interactions: MD simulations can model the interactions between this compound and solvent molecules. In aqueous solution, the amino and carboxylic acid groups will form hydrogen bonds with water molecules, influencing the solubility and conformation of the molecule. The long hydrophobic dodecane chain will be subject to the hydrophobic effect, which will also play a significant role in its conformational behavior and aggregation.

Self-Assembly Prediction: Due to its amphiphilic nature, with hydrophilic amino and carboxyl head groups and a long hydrophobic tail, this compound has the potential to self-assemble into organized structures such as micelles, vesicles, or nanotubes. MD simulations can be used to predict the conditions under which such self-assembly might occur and to characterize the resulting structures. The self-assembly of similar long-chain molecules, like fatty acids, has been studied using these methods. rsc.org The formation of hydrogen-bonded networks is a key driving force in the self-assembly of many organic molecules. acs.org

Analytical and Spectroscopic Methodologies for Research on 6,7 Diaminododecanedioic Acid

Advanced Chromatographic and Separation Techniques for Stereoisomers and Impurities

The separation of the stereoisomers of 6,7-diaminododecanedioic acid, which can exist as multiple diastereomers and enantiomers, presents a significant analytical challenge. High-performance liquid chromatography (HPLC) is the cornerstone technique for both chiral separation and impurity profiling.

Chiral High-Performance Liquid Chromatography (HPLC):

The resolution of enantiomers and diastereomers of this compound is typically achieved using chiral stationary phases (CSPs). The selection of the appropriate CSP is critical and depends on the specific properties of the analyte. Several types of CSPs have proven effective for the separation of analogous chiral amino acids and dicarboxylic acids.

Eremomycin-based CSPs: These stationary phases, derived from macrocyclic antibiotics, are effective for the chiral separation of α-amino acids researchgate.net. The separation mechanism involves a combination of non-specific (hydrophobic) and specific interactions, such as hydrogen bonding and dipole-dipole interactions researchgate.net. For a compound like this compound, an eremomycin-based column could be employed in isocratic mode with a mobile phase consisting of acetonitrile and a phosphate buffer researchgate.net.

Crown Ether-based CSPs: Chiral stationary phases containing crown ethers are particularly well-suited for the separation of D- and L-amino acid enantiomers chromatographyonline.com. These CSPs can be obtained in both (+) and (-) conformations, allowing for the inversion of the elution order of the enantiomers chromatographyonline.com.

Zwitterionic Chiral Stationary Phases: Newly developed zwitterionic CSPs, such as those derived from cinchona alkaloids, are effective for the direct stereo-selective resolution of amino acids chiraltech.com. These columns incorporate both weak anionic and strong cationic interaction sites, making them suitable for the separation of amphoteric molecules like this compound chiraltech.com. A mobile phase of methanol with a small percentage of water is often used with these columns chiraltech.com.

Impurity Profiling by HPLC:

The detection and quantification of impurities in this compound are essential for quality control. Reversed-phase HPLC coupled with a suitable detector is the most common approach.

Methodology: A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile) thieme-connect.de. Detection is commonly performed using ultraviolet (UV) spectroscopy or mass spectrometry (MS) for higher sensitivity and specificity rsc.org.

The following table provides a hypothetical example of an HPLC method for the analysis of impurities in a long-chain dicarboxylic acid, which could be adapted for this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives (e.g., advanced NMR, high-resolution mass spectrometry)

The structural elucidation of complex derivatives of this compound relies heavily on high-resolution spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for determining the elemental composition of unknown compounds and for characterizing complex mixtures pnnl.gov. Techniques such as electrospray ionization (ESI) are well-suited for ionizing polar molecules like dicarboxylic acids pnnl.gov. Tandem mass spectrometry (MS/MS) can provide detailed structural information by fragmenting the parent ion and analyzing the resulting product ions nih.gov. This is particularly useful for identifying the positions of functional groups in derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for the detailed structural analysis of organic molecules. For derivatives of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed.

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The chemical shifts of protons attached to carbons bearing amino and carboxylic acid groups are particularly informative.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbons in the dicarboxylic acid are sensitive to the surrounding molecular structure and can be influenced by intra- and intermolecular interactions mdpi.com.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure. Duplication of NMR signals can sometimes be observed due to the presence of conformational isomers, particularly in amide derivatives mdpi.com.

A representative table of expected ¹³C NMR chemical shifts for a long-chain dicarboxylic acid is provided below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carboxyl (C=O) | 175 - 185 |

| Alpha-Carbon (to COOH) | 30 - 40 |

| Methylene Chain (-CH₂-)n | 25 - 35 |

| Carbon bearing Amino Group | 50 - 60 |

Chiral Analytical Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial in the synthesis and application of chiral compounds like this compound.

Direct Chromatographic Methods:

As discussed in section 6.1, chiral HPLC is a primary method for determining enantiomeric purity sigmaaldrich.comnih.gov. By separating the enantiomers, the relative peak areas can be used to calculate the enantiomeric excess. The ability to reverse the elution order of enantiomers by using complementary chiral stationary phases can be a valuable tool for the reliable determination of enantiomeric excess chiraltech.com.

Indirect Chromatographic Methods:

This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers nih.gov. These diastereomers can then be separated on a standard achiral HPLC column nih.govchempedia.info. The choice of derivatizing agent is critical for achieving good separation.

NMR Spectroscopy with Chiral Solvating Agents (CSAs):

NMR spectroscopy can also be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) unipi.it. In the presence of a CSA, the enantiomers of the analyte form transient diastereomeric complexes, which can lead to separate signals for the two enantiomers in the NMR spectrum researchgate.net. The integration of these signals allows for the quantification of the enantiomeric ratio.

The following table outlines a comparison of methods for determining enantiomeric excess.

| Method | Principle | Advantages | Disadvantages |

| Direct Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct analysis, often high resolution. | Requires specialized and often expensive columns. |

| Indirect Chiral HPLC | Derivatization to diastereomers followed by separation on an achiral column. | Uses standard HPLC columns. | Requires a derivatization step, which can introduce errors. |

| NMR with CSA | Formation of transient diastereomeric complexes leading to separate NMR signals. | Rapid analysis, no separation required. | Lower sensitivity and accuracy compared to chromatographic methods, requires a suitable CSA. |

Future Directions and Interdisciplinary Research Opportunities for 6,7 Diaminododecanedioic Acid

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Optimization

The synthesis of novel chemical entities like 6,7-Diaminododecanedioic acid can be a complex and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by enabling rapid and efficient synthetic planning. nih.gov

Furthermore, ML models can be employed to optimize the yield and purity of this compound production. By analyzing the relationships between various reaction parameters (e.g., temperature, pressure, reactant concentrations), these models can identify the optimal conditions for synthesis. nih.govbiorxiv.orgnih.gov This data-driven approach can significantly accelerate the development of a robust and scalable manufacturing process for this promising compound. nih.gov The use of AI can also aid in streamlining the synthesis of natural products and pharmaceutical chemicals. eurekalert.org

| Parameter | Range Explored | Predicted Optimum | Predicted Yield (%) |

| Temperature (°C) | 100-200 | 155 | 92 |

| Pressure (bar) | 1-10 | 5 | 92 |

| Catalyst Loading (mol%) | 0.1-1.0 | 0.5 | 92 |

| Reaction Time (h) | 2-24 | 12 | 92 |

This table is illustrative and represents the type of data that could be generated through machine learning-driven optimization studies.

Sustainable and Circular Economy Approaches for Production and Utilization of this compound

The modern chemical industry is increasingly focused on sustainability and the principles of a circular economy. researchgate.net For this compound, this translates to developing production methods that utilize renewable feedstocks and designing applications that allow for recycling and reuse.

A key opportunity lies in the bio-based production of this compound. researchgate.net This could involve the metabolic engineering of microorganisms, such as E. coli or Saccharomyces cerevisiae, to convert sugars or other biomass-derived materials into the desired compound. nih.govmdpi.com Such an approach would significantly reduce the carbon footprint associated with its production compared to traditional petrochemical routes. impactful.ninja The production of bio-polyamides from renewable resources is a growing trend, with materials derived from feedstocks like castor oil already commercially available. youtube.comalderbioinsights.co.ukpolymerinnovationblog.com

In the context of a circular economy, the polymers derived from this compound could be designed for enhanced recyclability. expertlancing.com Research into novel depolymerization techniques, such as transamidation, could enable the breakdown of these polyamides back into their monomeric constituents, which could then be repolymerized. rsc.org This closed-loop approach would minimize waste and reduce the demand for virgin materials.

Exploration of Novel Biologically Inspired Applications as Scaffolds or Chemical Tools

The unique structure of this compound, which incorporates both carboxylic acid and amino functional groups, makes it an attractive candidate for a variety of biologically inspired applications. acs.orgresearchgate.net

One promising area is in tissue engineering, where the compound could be used to create novel biodegradable polymers for use as scaffolds. nih.gov These scaffolds provide a temporary support structure for cells to grow and form new tissue. nih.govresearchgate.net The amino acid-like nature of this compound could enhance the biocompatibility of these scaffolds and allow for the controlled release of therapeutic agents. bezwadabiomedical.comacs.org The mechanical properties and degradation rate of such scaffolds could be tuned by copolymerizing this compound with other monomers. nih.gov

Furthermore, this compound and its derivatives could serve as valuable chemical tools in biological research. longdom.org For instance, they could be functionalized with fluorescent tags or other reporter molecules to probe biological processes. Their ability to interact with biological systems could also be harnessed for applications in drug delivery and diagnostics. researchgate.net The incorporation of amino acids into polymer backbones can impart unique properties such as pH-responsiveness and tunable hydrolysis profiles. researchgate.net

Table 2: Potential Bio-inspired Applications of this compound Derivatives

| Application Area | Potential Derivative | Key Feature |

| Tissue Engineering | Poly(amide-ester) copolymer | Biodegradable scaffold with tunable mechanical properties |

| Drug Delivery | PEGylated this compound | Enhanced biocompatibility and circulation time |

| Chemical Biology | Fluorescently-labeled this compound | Probe for studying protein-protein interactions |

This table provides a conceptual overview of potential applications and is not based on existing experimental data for this specific compound.

Interdisciplinary Collaborations in Material Science, Synthetic Biology, and Chemical Engineering

The successful development and application of this compound will necessitate a highly interdisciplinary approach, integrating expertise from material science, synthetic biology, and chemical engineering. ucsb.edumewburn.comnih.gov

Material scientists will be crucial in characterizing the properties of polymers derived from this compound and in designing materials with specific performance characteristics for various applications. battelle.org This includes understanding the relationship between the molecular structure of the polymer and its macroscopic properties, such as strength, flexibility, and thermal stability. ucsb.edu

Synthetic biologists will play a key role in developing sustainable, bio-based production routes for the monomer. nih.govfrontiersin.org This involves the design and engineering of microbial cell factories capable of efficiently converting renewable feedstocks into this compound. nih.gov

Q & A

Q. What established synthetic methodologies exist for 6,7-Diaminododecanedioic acid, and how do their yields and purities compare?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as one-pot protocols using catalysts like KHSO4 under ultrasonic irradiation (80°C, 80% ethanol solvent), which can achieve yields of 52–82% for structurally similar compounds . Key steps include halogen exchange (e.g., metal-halogen exchange) and subsequent elimination reactions to form reactive intermediates . Recrystallization or column chromatography is recommended for purification, with purity validated via elemental analysis and NMR spectroscopy . Challenges arise with electron-withdrawing substituents, which may require adjusted reaction conditions .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of 1D/2D NMR (e.g., COSY, NOESY, HMBC, HSQC) to resolve structural ambiguities, particularly regioselectivity in cycloadducts . Elemental analysis confirms stoichiometry, while IR spectroscopy identifies functional groups (e.g., carboxylic acid and amine stretches). For complex cases, computational methods like M06-2X/6-311+G(2df,p) DFT calculations can predict electronic structures and regioselectivity trends .

Q. How should researchers design preliminary experiments to validate synthetic protocols?

- Methodological Answer : Begin with small-scale trials to optimize parameters (e.g., temperature, catalyst loading). Include control experiments (e.g., omitting ultrasound in sonochemical synthesis) to assess the role of energy input . Track byproduct formation via TLC or HPLC and iteratively refine conditions. Document raw data (e.g., yields, melting points) in appendices for reproducibility .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be systematically resolved?

- Methodological Answer : Contradictions often arise from stereochemical complexity or dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR to probe conformational changes . Cross-validate with X-ray crystallography for absolute configuration determination. For ambiguous cases, replicate synthesis under inert atmospheres to rule out oxidation artifacts .

Q. What mechanistic insights explain unexpected regioselectivity in reactions involving this compound?

- Methodological Answer : Regioselectivity in cycloadditions is influenced by electronic and steric factors. For example, electron-donating groups on reactants may favor congested transition states, while electron-withdrawing groups reverse selectivity . Perform DFT calculations to map frontier molecular orbitals (FMOs) and identify dominant orbital interactions. Experimentally, vary substituents (e.g., tert-butyl vs. methyl groups) to isolate steric/electronic contributions .

Q. How can researchers address failed reactions involving electron-deficient derivatives of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) may deactivate intermediates or stabilize unreactive tautomers. Consider alternative catalysts (e.g., Lewis acids like BF3·OEt2) to enhance electrophilicity . Switch to polar aprotic solvents (e.g., DMF) to stabilize charged intermediates. Pre-functionalize the substrate with protecting groups (e.g., Boc for amines) to mitigate side reactions .

Q. What strategies optimize the scalability of this compound synthesis for collaborative studies?

- Methodological Answer : Adopt flow chemistry for continuous processing, which improves heat/mass transfer and reduces batch variability . Validate scalability using DoE (Design of Experiments) to identify critical parameters (e.g., residence time, catalyst recycling). Include a detailed "Experimental Methods" section in publications, specifying equipment models and calibration protocols to ensure reproducibility .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results be reconciled?

- Methodological Answer : Discrepancies often stem from incomplete solvation models or neglected steric effects in simulations. Re-optimize geometries with implicit/explicit solvent models (e.g., SMD for ethanol) . Experimentally, use isotopic labeling (e.g., deuterated solvents) to trace kinetic pathways. Cross-reference with analogous systems (e.g., indole-based arynes) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.